molecular formula C7H7ClN2O2 B580491 Methyl 2-amino-5-chloropyridine-4-carboxylate CAS No. 1227002-03-0

Methyl 2-amino-5-chloropyridine-4-carboxylate

Cat. No. B580491
CAS RN: 1227002-03-0
M. Wt: 186.595
InChI Key: NPTBHGUGAXCDOC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is a chemical compound composed of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position . It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .


Synthesis Analysis

The synthesis of “Methyl 2-chloropyrimidine-4-carboxylate” involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added dropwise. After stirring at room temperature for 2 hours, the mixture is concentrated to an appropriate volume and added dropwise to anhydrous methanol placed under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-chloropyridine-4-carboxylate” consists of a pyridine ring with an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylate group at the 4-position .


Physical And Chemical Properties Analysis

“Methyl 2-chloropyridine-4-carboxylate” is a solid substance . It has a molecular weight of 171.58 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

Methyl 2-amino-5-chloropyridine-4-carboxylate plays a significant role in the synthesis of various chemical compounds. A study by Blyumin et al. (2007) discusses the synthesis of 2-amino-5-halogenpyrimidine-4-carboxylic acids and their derivatives, where Methyl 2-amino-5-chloropyridine-4-carboxylate could potentially be used as an intermediate (Blyumin, Neunhoeffer, & Volovenko, 2007). Similarly, Pan Qing-cai (2011) reported the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating the compound's utility in creating diverse chemical structures (Pan Qing-cai, 2011).

Catalysis and Chemical Transformations

Research by Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a catalytic cascade reaction, highlighting the importance of such compounds in catalytic processes (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015). This indicates the potential application of Methyl 2-amino-5-chloropyridine-4-carboxylate in complex organic syntheses.

Role in Antihypertensive Agents

A study by Finch et al. (1978) discussed the synthesis and evaluation of 5-amino-2-pyridinecarboxylic acid derivatives for antihypertensive properties, suggesting the relevance of Methyl 2-amino-5-chloropyridine-4-carboxylate in medicinal chemistry (Finch, Campbell, Gemenden, & Povalski, 1978).

Safety And Hazards

“Methyl 2-amino-5-chloropyridine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of “Methyl 2-amino-5-chloropyridine-4-carboxylate” are not specified in the search results. Given its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds , it’s likely that future research will continue to explore its potential applications in these areas.

properties

IUPAC Name

methyl 2-amino-5-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBHGUGAXCDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737191
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloropyridine-4-carboxylate

CAS RN

1227002-03-0
Record name Methyl 2-amino-5-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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